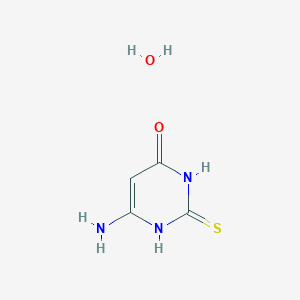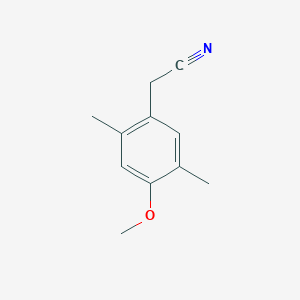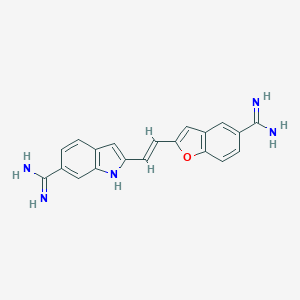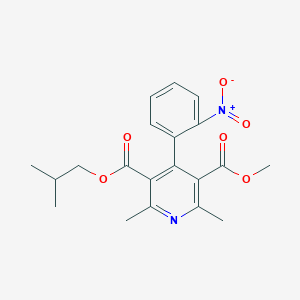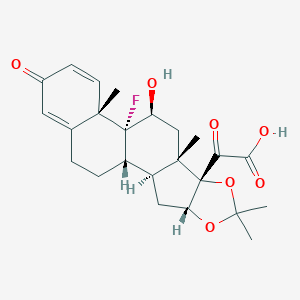
(R)-FlorhydralR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (R)-Florhydral involves hydroformylation reactions, where rhodium catalysts play a crucial role. Paganelli et al. (2006) investigated a hydroformylation-based approach to synthesize (R)-Florhydral, indicating the pivotal role of rhodium catalysts in achieving desired selectivity and yield. This process involves the hydroformylation of m-diisopropenylbenzene, leading to mixtures of aldehydes, including (R)-Florhydral as a significant product (Paganelli, Ciappa, Marchetti, Scrivanti, & Matteoli, 2006).
Molecular Structure Analysis
The molecular structure of (R)-Florhydral is crucial for its fragrance properties, with stereochemistry playing a significant role. Bovo et al. (2008) developed an enantioselective catalytic route to synthesize (R)-Florhydral in almost enantiomerically pure form. The key step involved the enantioselective hydrogenation of a precursor, demonstrating the impact of molecular structure on fragrance intensity and quality (Bovo, Scrivanti, Bertoldini, Beghetto, & Matteoli, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characteristics
- (R)-Florhydral, a fragrance compound, has been synthesized using a hydroformylation-based approach. Hydroformylation of m-diisopropenylbenzene in the presence of rhodium catalysts produces 3-(3-isopropenylphenyl)butyraldehyde, a precursor of Florhydral®, and a dialdehyde side product. The product ratio is dependent on substrate conversion, and alternative approaches involving 1-isopropyl-3-isopropenylbenzene lead to the formation of Florhydral® with high reaction rates and complete chemo- and regioselectivity. Even the use of chiral phosphino ligands for enantioselective synthesis yielded Florhydral®, though with low enantiomeric excesses (Paganelli et al., 2006).
Biotechnological and Genetic Research
- The study of plant resistance proteins (R proteins) and their interaction with corresponding pathogen avirulence (Avr) proteins has been a focal area of research. The flax rust fungus AvrL567 genes, recognized by the L5, L6, and L7 R proteins of flax, exhibit high diversity, suggesting an ongoing gene-specific arms race with the corresponding flax R genes. Direct R-Avr protein interaction, as indicated by yeast two-hybrid assays, underscores the significance of such interactions in plant-pathogen coevolution (Dodds et al., 2006).
Catalytic Processes and Fragrance Production
- A novel catalytic route yielded almost enantiomerically pure Florhydral®. The key process involved the enantioselective hydrogenation of (E)-3-(3-isopropylphenyl)but-2-en-1-ol, with asymmetric inductions of up to 97% using an iridium-phosphinooxazoline chiral catalyst. This process highlights the advancements in catalyst design and synthesis for fragrance production (Bovo et al., 2008).
Eigenschaften
IUPAC Name |
(3R)-3-(3-propan-2-ylphenyl)butanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(2)12-5-4-6-13(9-12)11(3)7-8-14/h4-6,8-11H,7H2,1-3H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRBQTOZYGEWCJ-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC=O)C1=CC=CC(=C1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457925 |
Source


|
| Record name | (R)-FlorhydralR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-FlorhydralR | |
CAS RN |
457928-60-8 |
Source


|
| Record name | (R)-FlorhydralR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

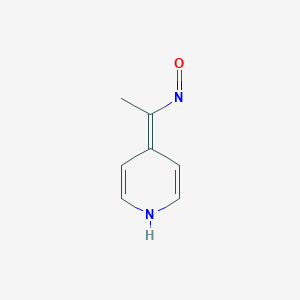
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
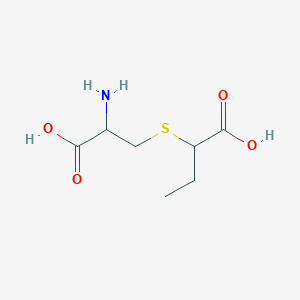
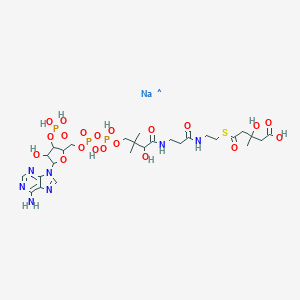
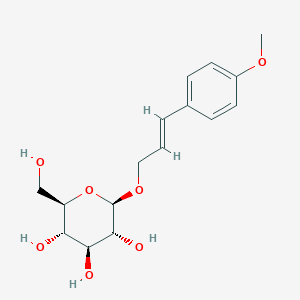
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
